

The Structural and Functional Architecture of SARM1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) Motif-Containing Protein 1 (SARM1) has emerged as a central player in the regulated process of axonal degeneration, also known as Wallerian degeneration.[1] Its role as an NAD+ hydrolase positions it as a critical executioner of a conserved neuronal self-destruction pathway, making it a compelling therapeutic target for a range of neurodegenerative diseases and peripheral neuropathies.[2][3] This technical guide provides an in-depth exploration of the SARM1 protein, with a particular focus on its structure, domains, and the intricate mechanisms that govern its function.

SARM1 Protein Structure and Domains

SARM1 is a multidomain protein that self-assembles into an octameric ring structure.[1][4] The protein's architecture is crucial for its autoinhibition in healthy neurons and its rapid activation in response to injury. The primary domains of SARM1 are the N-terminal Armadillo/HEAT (ARM) repeat domain, two central Sterile Alpha Motif (SAM) domains, and a C-terminal Toll/Interleukin-1 Receptor (TIR) domain.[2][5]

The ARM Domain: The Autoinhibitory Gatekeeper

The N-terminal region of SARM1 is composed of an Armadillo/HEAT (ARM) repeat domain, which functions as the primary regulator of SARM1's enzymatic activity.[5] In its inactive state,



the ARM domain maintains SARM1 in an autoinhibited conformation through intramolecular interactions with the TIR domain.[2][5] This prevents the TIR domains from dimerizing and exerting their NAD+ hydrolase activity. The ARM domain contains an allosteric binding pocket that accommodates NAD+ in healthy neurons, further stabilizing the inhibited state.[5]

The SAM Domains: The Oligomerization Hub

The two Sterile Alpha Motif (SAM) domains are responsible for the multimerization of SARM1 into its characteristic octameric ring.[1][3] This oligomerization is a prerequisite for the cooperative activation of the TIR domains. The SAM domains form a stable scaffold that brings the other domains into close proximity, allowing for the conformational changes required for activation.

The TIR Domain: The Executioner Enzyme

The C-terminal Toll/Interleukin-1 Receptor (TIR) domain harbors the intrinsic NAD+ hydrolase activity of SARM1.[1] Upon axonal injury, a series of events leads to the activation of the TIR domain. This activation involves a conformational shift that allows the TIR domains to self-associate, forming a competent enzyme that rapidly depletes the cellular NAD+ pool.[2] This depletion of NAD+ is a key event that triggers the downstream cascade leading to axonal fragmentation and degeneration.[3]

Quantitative Data

The following tables summarize key quantitative data for human SARM1.

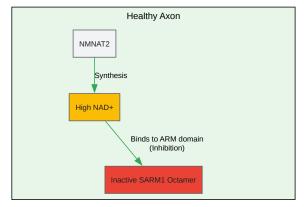


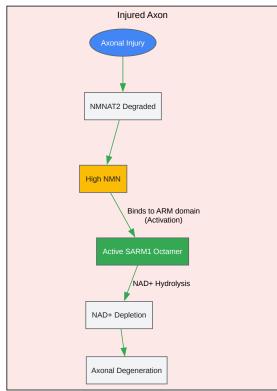
Property	Value	Source
Full Gene Name	Sterile alpha and TIR motif containing 1	HPA[6]
Official Gene Symbol	SARM1	HPA[6]
Aliases	MyD88-5, SAMD2, SARM, hHsTIR	Wikipedia[1]
UniProt Accession	Q6SZW1	UniProt[7]
Amino Acid Count	724	UniProt[7]
Molecular Weight (Da)	80,247	UniProt[7]
Chromosome Location	17q11.2	Wikipedia[1]

SARM1 Signaling Pathway

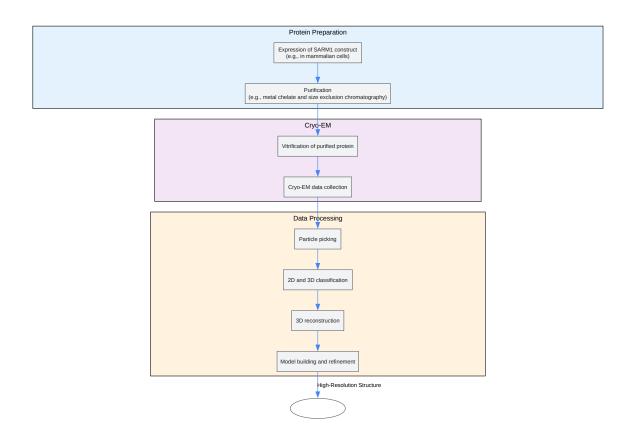
The activation of SARM1 is tightly regulated by the cellular levels of NAD+ and its precursor, nicotinamide mononucleotide (NMN).[8] In healthy neurons, the NAD+ biosynthetic enzyme NMNAT2 maintains a high NAD+/NMN ratio. Upon axonal injury, NMNAT2 is rapidly degraded, leading to an increase in the NMN/NAD+ ratio.[9] This shift allows NMN to displace NAD+ from the allosteric site on the ARM domain, triggering a conformational change that relieves the autoinhibition of the TIR domain.[10] The now-active TIR domains hydrolyze NAD+, leading to a catastrophic drop in cellular energy and subsequent axonal degeneration.[1] The activation of SARM1 also appears to trigger downstream MAP kinase signaling cascades, suggesting a more complex role in the cellular response to injury.[1]











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